



# N-Fmoc-8-aminooctanoic Acid Linker: Application Notes and Protocols for Bioconjugation

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Compound of Interest		
Compound Name:	N-Fmoc-8-aminooctanoic acid	
Cat. No.:	B557866	Get Quote

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These application notes provide a comprehensive overview of the use of the **N-Fmoc-8-aminooctanoic acid** linker in various bioconjugation techniques. This versatile linker serves as a flexible, hydrophilic spacer arm crucial for applications such as Solid-Phase Peptide Synthesis (SPPS), the development of Antibody-Drug Conjugates (ADCs), and the immobilization of molecules on surfaces for biosensor and other applications.[1][2]

# Application in Solid-Phase Peptide Synthesis (SPPS)

**N-Fmoc-8-aminooctanoic acid** is widely used in Fmoc-based solid-phase peptide synthesis to introduce a spacer between a peptide and a label, a cytotoxic drug, or a solid support.[1][2] Its incorporation is dependent on an efficient coupling strategy to ensure high yield and purity of the final peptide conjugate.[1][2]

# Comparative Performance of Common Coupling Reagents

For a non-sterically hindered linker like **N-Fmoc-8-aminooctanoic acid**, several standard coupling reagents can be effectively employed.[1][2] While extensive comparative studies with specific quantitative data for this particular linker are not readily available in the literature, the



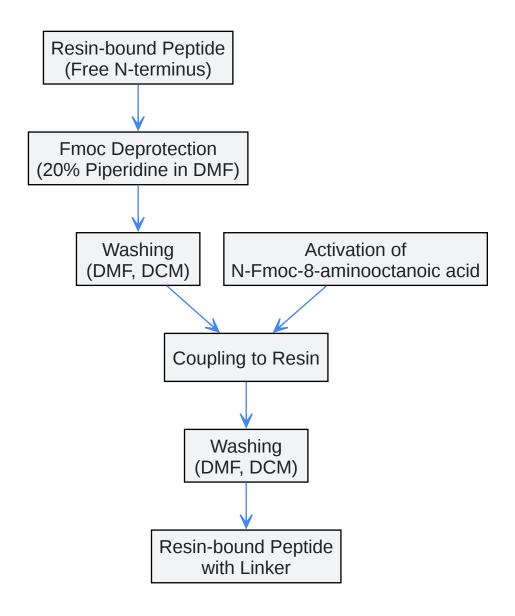
general performance characteristics of common coupling reagents provide a strong indication of their efficacy. The following table summarizes these characteristics.

Coupling Reagent/Metho d	Activating Agent(s)	Relative Reactivity	Key Advantages	Potential Disadvantages
Uronium/Aminiu m Salts				
HATU	DIPEA or Collidine	Very High	Fast reaction kinetics; highly effective for standard and hindered couplings.[1]	Potential for guanidinylation of the N-terminus if used in excess.
НВТИ	DIPEA	High	Reliable and cost-effective for routine couplings.[1]	Slower than HATU; potential for side reactions with sensitive amino acids.
Carbodiimide Method				
DIC / HOBt	HOBt	Moderate	Cost-effective; low risk of racemization when used with HOBt.[1][2]	Slower reaction times compared to uronium salts; formation of insoluble DCU byproduct with DCC.[1][2]

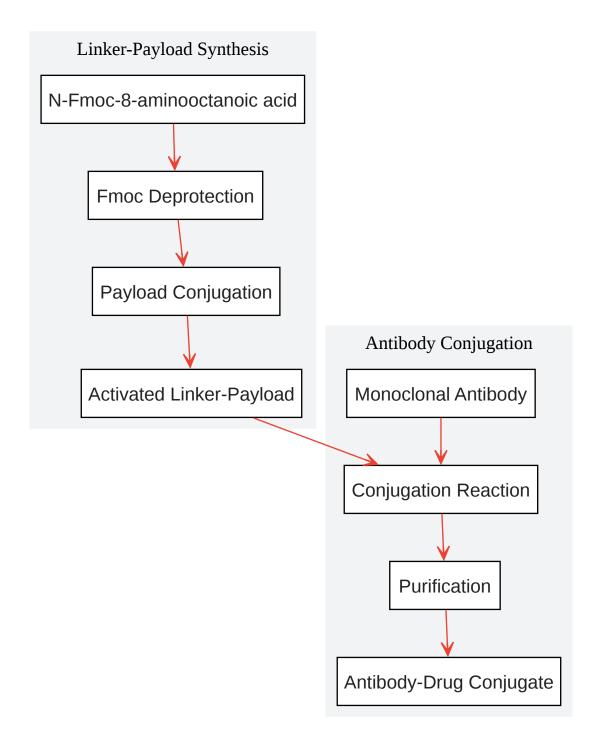
### **Experimental Protocols for SPPS**

A typical cycle in Fmoc-SPPS involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid, in this case, **N-Fmoc-8-aminooctanoic** acid.[1][2]

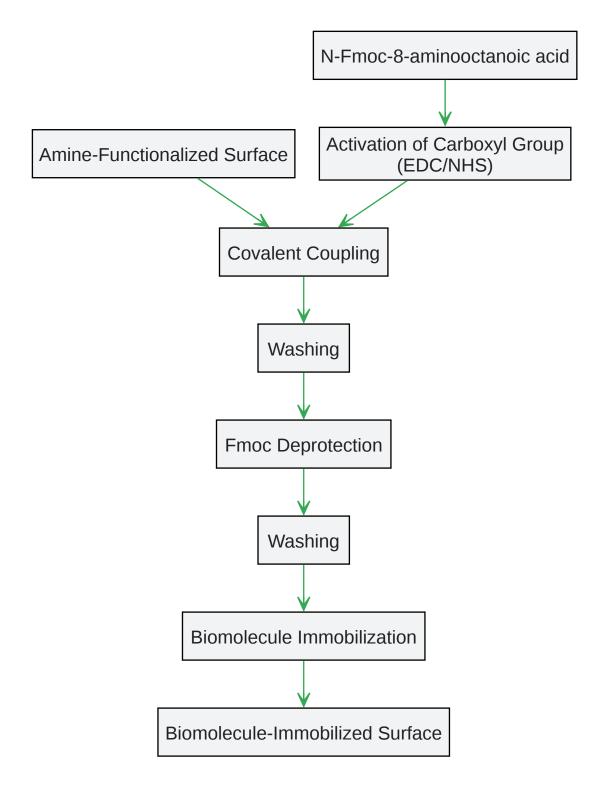












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### References

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